molecular formula C10H15Cl2N3O B13514640 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride

3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride

Katalognummer: B13514640
Molekulargewicht: 264.15 g/mol
InChI-Schlüssel: QKRRBDRMLOTCIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is usually obtained through crystallization and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-1-(pyridin-2-yl)piperidin-2-one
  • 3-Amino-1-(pyridin-4-yl)piperidin-2-one
  • 3-Amino-1-(pyridin-3-yl)piperidin-4-one

Uniqueness

3-Amino-1-(pyridin-3-yl)piperidin-2-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H15Cl2N3O

Molekulargewicht

264.15 g/mol

IUPAC-Name

3-amino-1-pyridin-3-ylpiperidin-2-one;dihydrochloride

InChI

InChI=1S/C10H13N3O.2ClH/c11-9-4-2-6-13(10(9)14)8-3-1-5-12-7-8;;/h1,3,5,7,9H,2,4,6,11H2;2*1H

InChI-Schlüssel

QKRRBDRMLOTCIN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)N(C1)C2=CN=CC=C2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.